Ethyl quinoline-4-carboxylate

Description

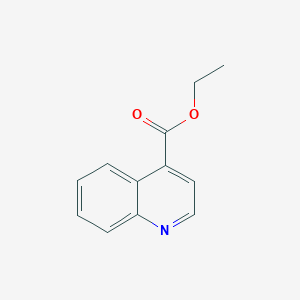

Structure

3D Structure

Properties

IUPAC Name |

ethyl quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWYVZDPWAPMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299935 | |

| Record name | ethyl quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-29-7 | |

| Record name | 10447-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to Ethyl Quinoline-4-carboxylate

Prepared by a Senior Application Scientist

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it a foundational component in a vast array of therapeutic agents and natural products.[2] From the historic antimalarial quinine to modern anticancer and antibacterial drugs, the quinoline core is a testament to nature's and scientists' ingenuity.[1][2]

Within this important class of heterocycles, quinoline-4-carboxylic acids and their ester derivatives serve as exceptionally versatile building blocks for drug development.[3] The carboxylate group at the 4-position acts as a crucial chemical "handle," allowing for the systematic modification and optimization of a compound's pharmacological profile.[3] This guide provides an in-depth technical overview of a key representative of this class: This compound . We will delve into its fundamental properties, robust synthesis protocols, chemical reactivity, and its pivotal role in the development of next-generation therapeutics, providing researchers and drug development professionals with a comprehensive resource grounded in established scientific principles.

Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of all chemical research. This compound is unambiguously defined by its molecular structure and associated identifiers.

-

IUPAC Name: this compound[4]

-

CAS Number: 10447-29-7[4]

-

Canonical SMILES: CCOC(=O)C1=CC=NC2=CC=CC=C12[4]

The structure consists of a quinoline ring with an ethyl carboxylate group attached at position 4.

Caption: Chemical structure of this compound.

A summary of its key computed physicochemical properties is crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Weight | 201.22 g/mol | [4][5] |

| XLogP3 (Lipophilicity) | 1.2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 3 | [4][5] |

| Rotatable Bond Count | 3 | [5] |

| Topological Polar Surface Area | 39.2 Ų | [4][5] |

Core Synthesis Strategies and Methodologies

The synthesis of this compound is most efficiently achieved via a two-stage process: first, the construction of the quinoline-4-carboxylic acid core, followed by esterification. This approach is often superior to direct methods as it leverages well-established and robust named reactions for building the heterocyclic core.

Synthesis of the Quinoline-4-Carboxylic Acid Precursor

The choice of synthetic route for the quinoline-4-carboxylic acid precursor is dictated by the availability of starting materials and the desired substitution pattern on the benzene portion of the ring. The Pfitzinger reaction is a highly reliable and versatile method.[6]

The Pfitzinger Reaction: A Robust Route to the Quinoline Core

The Pfitzinger (or Pfitzinger-Borsche) reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7] This reaction is particularly powerful because it directly yields the desired quinoline-4-carboxylic acid scaffold.[8]

Causality in Experimental Design:

-

Why Isatin? Isatin is a commercially available and stable starting material. Its internal amide bond is readily cleaved by a base, opening the ring to form an intermediate that can react with a carbonyl compound.[7]

-

Why a Strong Base (e.g., KOH)? A strong base is required to catalyze the initial ring-opening of isatin to form the corresponding isatoic acid salt.[6] It also facilitates the subsequent condensation and cyclization steps.

-

Why a Carbonyl Compound? The carbonyl compound provides the atoms that will become C-2 and C-3 of the quinoline ring, along with any substituent at the 2-position.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer-Speier Esterification

Once the quinoline-4-carboxylic acid precursor is synthesized and purified, the final step is a straightforward acid-catalyzed esterification. The Fischer-Speier method is a classic, cost-effective, and scalable choice.

Self-Validating System: This protocol's trustworthiness is ensured by including an in-process check (TLC) to monitor the reaction to completion, preventing incomplete conversion or degradation from excessive heating. The purification steps are designed to remove both unreacted starting material and the acid catalyst.

Detailed Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quinoline-4-carboxylic acid (1.0 eq).

-

Add absolute ethanol (approx. 10-15 mL per gram of acid). The ethanol acts as both the solvent and the reagent.

-

Stir the suspension at room temperature (20–25°C).

-

-

Catalyst Addition:

-

Slowly and carefully add concentrated sulfuric acid (H₂SO₄) as the catalyst (approx. 0.1-0.2 eq, or a few drops) to the stirring suspension.[9]

-

Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-16 hours.[9]

-

In-Process Control: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v). The product spot should have a higher Rf value than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing crushed ice and water.[9]

-

Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral (~7-8).

-

The crude this compound may precipitate as a solid. If it oils out, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).

-

-

Purification:

-

If a solid precipitate was formed, collect it by filtration, wash with cold water, and dry under vacuum.

-

If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.[9]

-

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final product is essential. The following data are typical for this compound.

| Analysis Type | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring (7-9 ppm), a quartet for the -OCH₂- protons of the ethyl group (~4.5 ppm), and a triplet for the -CH₃ protons (~1.4 ppm). |

| ¹³C NMR | Resonances for the ester carbonyl (~165 ppm), aromatic carbons (120-150 ppm), the -OCH₂- carbon (~62 ppm), and the -CH₃ carbon (~14 ppm).[4] |

| Mass Spec (GC-MS) | A molecular ion peak (M⁺) at m/z = 201, corresponding to the molecular weight of the compound.[4] |

| Infrared (IR) | A strong absorption band for the C=O stretch of the ester at ~1720 cm⁻¹, and C=C/C=N stretching bands in the 1500-1600 cm⁻¹ region. |

Chemical Reactivity: A Gateway to Chemical Diversity

The true value of this compound in drug development lies in its reactivity, which allows for the creation of large libraries of analogues for structure-activity relationship (SAR) studies.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C12H11NO2 | CID 281193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. iipseries.org [iipseries.org]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimalarial Potential of Quinoline-4-Carboxylate Esters

Introduction

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a formidable global health challenge. The continuous emergence and spread of drug-resistant parasite strains necessitate an urgent and sustained effort in the discovery and development of novel antimalarial agents.[1] The quinoline scaffold represents one of the most historically significant and enduring chemotypes in antimalarial drug discovery, giving rise to cornerstone therapies such as quinine and chloroquine.[2] Within this broad chemical family, quinoline-4-carboxylate esters have emerged as a particularly promising subclass, demonstrating potent activity against intra-erythrocytic stages of Plasmodium falciparum.[3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in antimalarial research. We will dissect the synthetic pathways to these compounds, explore their potential mechanisms of action, detail robust protocols for their biological evaluation, and analyze the critical structure-activity relationships that govern their efficacy. The objective is to furnish the scientific community with an integrated resource that combines foundational knowledge with actionable, field-proven methodologies to accelerate the development of this promising class of antimalarials.

Part 1: Synthesis of the Quinoline-4-Carboxylate Scaffold

The synthetic approach to quinoline-4-carboxylate esters is a two-stage process: formation of the core quinoline-4-carboxylic acid, followed by esterification. The choice of the initial ring-forming reaction is critical as it dictates the substitution patterns achievable on the quinoline nucleus, directly influencing the subsequent biological activity.

Core Ring Synthesis: Foundational Strategies

Several classic named reactions provide reliable access to the quinoline core. The selection of a specific method is often guided by the availability of starting materials and the desired substitution pattern on the final molecule.

-

Conrad-Limpach Synthesis : This method involves the condensation of anilines with β-ketoesters.[4][5] The initial reaction, typically run at moderate temperatures, forms a β-aminoacrylate, the kinetic product. The crucial and rate-determining step is the subsequent thermal cyclization (annulation), which requires high temperatures (often ~250 °C) to overcome the energy barrier of breaking the aniline's aromaticity, ultimately forming the 4-hydroxyquinoline product.[5][6] This product exists in tautomeric equilibrium with the 4-quinolone form, which often predominates.[5] The high-boiling point solvents required are a key consideration for scale-up.[2][6]

-

Doebner-von Miller Reaction : A highly versatile method, this reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acid catalysis.[7][8] The mechanism is complex and can proceed through a fragmentation-recombination pathway, which has been confirmed by isotopic labeling studies.[9][10] This pathway involves an initial Michael addition of the aniline, fragmentation into an imine and a saturated carbonyl compound, recombination via an aldol-type condensation, intramolecular cyclization, and final aromatization to yield the quinoline.[9] Its versatility allows for the preparation of a wide array of substituted quinolines.[9]

-

Pfitzinger Reaction : This is a powerful method for the specific synthesis of quinoline-4-carboxylic acids, making it highly relevant to this guide. The reaction condenses an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[11] The resulting quinoline-4-carboxylic acid is the direct precursor for the final esterification step. Recent advancements have focused on improving this reaction, for instance, by using microwave irradiation to shorten reaction times or developing one-pot procedures that yield esters directly.[12]

Esterification: The Final Functionalization

Once the quinoline-4-carboxylic acid is synthesized, the final step is a standard esterification. This is typically achieved through an acid-catalyzed reaction (e.g., using H₂SO₄) with the desired alcohol under reflux conditions. The choice of alcohol is a critical diversification point, allowing for the modulation of the ester's physicochemical properties, such as lipophilicity and solubility, which can profoundly impact its pharmacokinetic profile.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of quinoline-4-carboxylate esters, highlighting the key reaction stages.

Sources

- 1. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

A Technical Guide: Ethyl Quinoline-4-Carboxylate as a Strategic Intermediate in the Synthesis of Novel STAT3 Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that has emerged as a pivotal target in oncology and immunology due to its role in driving tumorigenesis and inflammation.[1][2] Its persistent activation, a hallmark of many cancers, promotes cell proliferation, survival, metastasis, and suppresses anti-tumor immunity.[3] Consequently, the direct inhibition of STAT3 signaling is a highly sought-after therapeutic strategy.[4][5] Among the various chemical scaffolds explored, quinoline-based molecules have shown significant promise as STAT3 inhibitors, often by targeting the critical SH2 domain required for STAT3 dimerization and activation.[6]

This technical guide provides an in-depth examination of Ethyl quinoline-4-carboxylate (EQC), a key chemical intermediate for the synthesis of this promising class of inhibitors. We will explore the biochemical rationale for targeting STAT3, the strategic importance of the quinoline-4-carboxylate pharmacophore, and provide field-proven, step-by-step protocols for the synthesis and application of EQC. This document is designed to serve as a practical resource for researchers engaged in the discovery and development of next-generation STAT3-targeted therapies.

The STAT3 Signaling Pathway: A Critical Node in Oncogenesis

Mechanism of STAT3 Activation and Function

Under normal physiological conditions, STAT3 activation is a transient process initiated by cytokines and growth factors.[7] The canonical JAK-STAT pathway is the most critical signaling route for STAT3 activation.[7] The process begins when a ligand binds to its corresponding cell surface receptor, leading to the activation of associated Janus kinases (JAKs). These kinases phosphorylate tyrosine residues on the receptor, creating docking sites for the STAT3 protein. Once recruited, STAT3 is itself phosphorylated on a critical tyrosine residue. This phosphorylation event is the key activation switch, inducing STAT3 to form homodimers (or heterodimers with other STAT proteins) through reciprocal SH2 domain-phosphotyrosine interactions.[7] These activated dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1][5]

Pathological Role of Constitutively Active STAT3

In contrast to its transient activity in normal cells, STAT3 is often found to be persistently or "constitutively" activated in a wide range of human cancers, including leukemias, lymphomas, and various solid tumors.[3] This aberrant, continuous signaling drives the expression of a suite of genes that are critical for malignant progression. These genes are involved in:

-

Blocking Apoptosis (Programmed Cell Death): Upregulating anti-apoptotic proteins.

-

Promoting Cell Proliferation and Survival: Driving the cell cycle forward.

-

Inducing Angiogenesis: Formation of new blood vessels to supply the tumor.

-

Facilitating Metastasis: Promoting cell invasion and migration.

-

Suppressing Anti-Tumor Immunity: Creating an immunosuppressive tumor microenvironment.[1][3][8]

This dependence of cancer cells on continuous STAT3 signaling has been termed "oncogene addiction," making STAT3 an exceptionally attractive and validated target for cancer therapy.[3]

Rationale for Targeting STAT3

The central role of STAT3 in promoting pro-carcinogenic inflammation while simultaneously suppressing anti-tumor immune responses makes it a unique therapeutic target.[1][2] Inhibiting STAT3 can theoretically deliver a dual blow to cancer: directly halting tumor cell growth and reactivating the body's immune system to attack the tumor.[9] Strategies for inhibition focus on disrupting key steps in the activation cascade, with a significant effort directed at developing small molecules that prevent STAT3 dimerization by binding to its SH2 domain.[7][10][11]

Caption: The canonical JAK-STAT3 signaling pathway.

The Quinoline Scaffold in STAT3 Inhibitor Design

The Quinoline Core: A Privileged Scaffold

The quinoline ring system, composed of a fused benzene and pyridine ring, is considered a "privileged scaffold" in medicinal chemistry.[12] This designation arises from its presence in a multitude of compounds with diverse and potent biological activities, including anticancer, antimalarial, and antibacterial properties.[13][14] Its rigid, aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.

Quinoline-4-Carboxylates as STAT3 SH2 Domain Binders

A key breakthrough in the development of quinoline-based STAT3 inhibitors came from virtual screening studies designed to identify molecules that could bind to the STAT3 SH2 domain.[15][6] These computational efforts identified 2-phenylquinoline-4-carboxylic acid as a promising hit.[15] Subsequent synthesis and biological evaluation confirmed that this molecule and its derivatives could indeed inhibit STAT3 and display anticancer activity.[15][6][16] The carboxylic acid moiety at the 4-position is particularly important, as it can form critical interactions, such as salt bridges or hydrogen bonds, within the binding pocket of the target protein, mimicking the function of the natural phosphotyrosine residue.[17] This makes the quinoline-4-carboxylate core a strategic starting point for inhibitor design, and this compound (EQC) serves as a versatile intermediate to access this core and its derivatives.

Caption: Logic from biological target to synthetic intermediate.

Synthesis of the Core Intermediate: this compound

The synthesis of EQC is most practically achieved through a two-step process: first, the construction of the quinoline-4-carboxylic acid core, followed by esterification. While several named reactions can produce quinolines, the Pfitzinger reaction offers a direct and reliable route to the required 4-carboxylic acid precursor.[17][18]

Field-Proven Protocol 1: Pfitzinger Reaction for 2-Aryl-Quinoline-4-Carboxylic Acid

The Pfitzinger reaction is a condensation reaction between isatin (or its derivatives) and a carbonyl compound containing an α-methylene group, conducted under basic conditions to yield a substituted quinoline-4-carboxylic acid.[17]

Causality: The use of a strong base (e.g., KOH) is critical. It facilitates the hydrolysis of isatin to an intermediate isatic acid and, more importantly, deprotonates the α-methylene of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the ketone of the isatic acid, initiating a cascade of condensation and cyclization steps that ultimately form the stable quinoline ring.[18]

Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (KOH, 3.0 eq) in a 1:1 mixture of ethanol and water.

-

Reaction Initiation: Add isatin (1.0 eq) and a substituted acetophenone (e.g., 4'-bromoacetophenone, 1.1 eq) to the basic solution.

-

Thermal Cyclization: Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water. Acidify the solution to a pH of ~4-5 using concentrated hydrochloric acid (HCl). This protonates the carboxylate, causing the quinoline-4-carboxylic acid product to precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol if necessary.

Field-Proven Protocol 2: Fischer Esterification to Yield this compound

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Causality: A strong acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid. This greatly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The reaction is an equilibrium process; using excess ethanol as the solvent drives the reaction toward the ester product, ensuring a high yield.

Methodology:

-

Reaction Setup: Suspend the synthesized quinoline-4-carboxylic acid (1.0 eq) in absolute ethanol (used in large excess, serving as both reagent and solvent).

-

Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise to the suspension while stirring.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 4-8 hours, until TLC analysis indicates complete consumption of the starting material.

-

Neutralization: Cool the reaction mixture to room temperature and slowly pour it over crushed ice. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude EQC can be purified by column chromatography on silica gel.

Characterization and Quality Control of EQC

The identity and purity of the synthesized this compound must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10447-29-7 | [19][20] |

| Molecular Formula | C₁₂H₁₁NO₂ | [19][20] |

| Molecular Weight | 201.22 g/mol | [19][20] |

| Appearance | Solid (typical) | |

| XLogP3 | 2.1 | [20] |

| H-Bond Acceptors | 3 | [19] |

| Rotatable Bonds | 3 | [19] |

Application of EQC in the Synthesis of a Candidate STAT3 Inhibitor

EQC is not the final drug but a critical stepping stone. The ethyl ester group is an excellent handle for further chemical modification, most commonly through amidation to produce quinoline-4-carboxamides.[21][22]

The Scientific Rationale: From Ester to Bioactive Amide

Converting the ester of EQC to an amide is a common and powerful strategy in medicinal chemistry. Amides are generally more stable to hydrolysis by metabolic esterases than esters, improving the pharmacokinetic profile of a potential drug.[22] Furthermore, the N-H group of a secondary amide can act as a hydrogen bond donor, and the substituent on the nitrogen can be varied extensively to explore the chemical space around the core scaffold, optimizing potency, selectivity, and drug-like properties.[21]

Caption: Synthetic workflow from precursors to a target inhibitor.

Field-Proven Protocol 3: Amidation of EQC

This protocol describes a standard method for converting EQC into a quinoline-4-carboxamide using a peptide coupling agent.

Causality: Direct amidation of an ester can be slow. A more efficient approach involves hydrolyzing the ester back to the carboxylic acid and then using a coupling agent like N,N'-Carbonyldiimidazole (CDI) or HATU. The coupling agent activates the carboxyl group, forming a highly reactive intermediate (e.g., an acylimidazole) that is readily attacked by the desired amine to form the stable amide bond under mild conditions, minimizing side reactions.

Methodology:

-

Saponification (Ester Hydrolysis): First, hydrolyze EQC (1.0 eq) to the corresponding carboxylic acid using aqueous lithium hydroxide (LiOH) in a THF/water solvent system at room temperature.

-

Activation: After acidic work-up and isolation of the acid, dissolve it in an anhydrous aprotic solvent like DMF. Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 20-30 minutes at room temperature to form the activated ester.

-

Amide Formation: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC.

-

Purification: Upon completion, perform a standard aqueous work-up and extract the product with ethyl acetate. The final quinoline-4-carboxamide can be purified via silica gel chromatography or preparative HPLC.

Conclusion and Future Perspectives

This compound is a strategically vital intermediate in the modern drug discovery pipeline targeting the STAT3 signaling pathway. Its synthesis, rooted in classic and reliable organic reactions, provides robust access to the quinoline-4-carboxylate core. The true value of EQC lies in its utility as a platform for diversification. The ester functionality allows for the straightforward synthesis of large libraries of quinoline-4-carboxamide derivatives, enabling a thorough exploration of the structure-activity relationship (SAR) required to develop potent, selective, and bioavailable STAT3 inhibitors. As research continues to unravel the complexities of STAT3 signaling in disease, intermediates like EQC will remain indispensable tools for the medicinal chemists striving to translate that knowledge into life-saving therapeutics.

References

- Gould–Jacobs reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrBY7tpA5-SNTzek8cdJRwhVo_0uGI73kx6732LW3Y4ZCvRtR5WpmZgPih1yzpztmUFeQPHUGLAf_Arhqd9UgQ7XAiGA8Acqm5d1DVBJP8Q3Bu5mFWpOWoQ4EmBK_iQdbiSKEEMGEzOsZQi1NmaYfo7W6WspDV]

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhEJUYthQPvm4V1X7kcoGZTveDkR7PDzWo7DwD7kfE5HTIC4xO0YplJnjs3KdYKNNGv1-WlEQKXKS5Oj0mv3Wy3N6GxLgNIRAUdejAjkELoHowM2kJxEK6xorjcrBGhhCkig==]

- Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZyNUKjHfgHUnQ9o0EnZtgQeN2-NnBSEMgPb5tIh2g8zvChRylS3FeJPauH8m97CMWgaBDR0bpLB-Tf4ctG32-bCuiqGW9ulHSlx0PGzVzvH4XlHXGX2BYKkyjOk9OXH1KSUs-C6K1a-mjs8g=]

- STATs in cancer inflammation and immunity: a leading role for STAT3 - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA6KIaQzW7MKzX89Ucseo_fYJriWyOV42dPRKKY1GGnZmDGoYOWjTeegoL_pOCue0mblDDyteAmQsRP1nut4_KaaiVoJQsdTv_nYFmGpA0jcIWInY38xYKX0_kcgUEC9rUQOBdGjKtVroqFzM=]

- STATs in cancer inflammation and immunity: a leading role for STAT3 - PubMed - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcGEPRbhICMfKNy2-Pb0GP8e6UJk9SkTKQOf_JICRMLyoH_jaN6NqdyEzCRpn9fijzgiout2mbq6s0oZ42wwCQaciHHJTZPoOp3fziKrdtdlFAVift_0YJ68jT0OdX4Hx5NTIu]

- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG93GHYhGKF6L8HUtsOJwXyjGbRhJx2w49_0LFhCsUTMCovLlU0pGlL4Yw3cswvKmJwgRDTdf5P-RMs--qJ2kdBZMW6sF_n-LEafrJ71s7wkkl6TGqCQyWFWZUjwUmPc4uAqfeuOpT2CaG-o-hm4j347HwvE9TUz6GB5J8H-reSZqGKmHoy7xXZv8OhGt9eF1zVk07Au7aSY1_qEeQ7a8z6nQ==]

- STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC - PubMed Central - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNW3O7UWq8ISQ1EDPCMgcrh2TSCjo_geUxqdHxz_GDhOY8px2OIuYQLSGGhXymspc7y37An4oz8IcKYnmiiV_c3yi_wXOzto_8XBKnmQOpNvXMfY0CFjotvlIlezQR5y6wyp0YdbgIM0AAJrY=]

- Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn-PTAelaV459mfOPbhA-f4dh_ZQ9_P2KXLrW95DujIlaqr6Lzg2eKElQdQ0cZf_in17tozgruUwW0AePz6R6oPwAsTwxsQeo6phvy4KDqmd7ivA03ztg40cz3WfQ5WA-TuNel]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgiu4jJkULJzVH6lDnK6gYxKn4Jphw_09g8RnZ-kKK-RENgQI7fY6xOgBCwm5DucOZAVxXLElRz1N2G3pz4HIJvMY5WkQHbT_XjrT7EHiinyVcieghVFZM-DFhDe2O3on8pKk-wEvuky5dSTQ1_lAsz8Z1VStKIin1D1EE]

- A central role for STAT3 in anti-tumor immunity and inflammation - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEhg2Qg48WlH5gWU88IAzStfdf0xpGN0FIjHmkgpRSqf0giO5optaRKaB6Yzx7EGAShFjA4G8qwISXE1WzGkuWl-9tmlw2_ctppc8_bLjkfN3xy1wvYW52ZVTsQHS4y1UcDuS9jExaui86IrRIXa_lHhs712xRj7YNuOMgTTlfg3ieAbBwpxMggaSCqPqY9zIMwCcO6TmqC5XDz13jhR9pyRnH-H4WtD0KQ-0tq1coQvdkXVAD8N7x96LT5pV-9tq2gKls]

- Gould-Jacobs Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJVeJ059u_8fyisNCL8aZJVTi1O3aDs7i14CXyHWMHwSNlJ6Y7ODxHjoU4KyATXJnPQWpsMyYkL4lNhGXu-oCJeNCcxjuhlBLhgdmw3HvOlew0FtDfF9zMAtP1mjxIlczSw_cVdarYVdjITT9bFNr4xRCC5pg=]

- Small Molecule Inhibitors of Stat3 Signaling Pathway | Bentham Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG095vzPAntlTtr6yZlNxbZHA1W8YmHmBgzwPPBRt6bAqdKeRjv0JyXXjQ6qoHRtql4ZdgQwFKeD8LWXZbongaqckIJTLrrBwkVCTGLxzfAx9O0mpS6VzGfID5MrlDZqQMJbIM04xU=]

- What are STAT3 inhibitors and how do they work?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFiVbEb7DOs35ZPKQDXjDoO2m3CGRKnw11W5caUlpuz5aHSN8wgLe6VKxemNApTXw_DOHdp9Z8E_H4MF-PM-iMH8zSzdzLQUxixEO8b4pCOyMfLL2TBgy4PC43Ya_cNs2EGlRHIbZQeww7Jpm-l-ilTursFPyqdUh3c1a_7vkeWaamyZETiR3enCV0G6A=]

- STATs in cancer inflammation and immunity: a leading role for STAT3 - Katalog Bibliotek UJ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpCdBqn0MNMuMkTvmGMtvr-_vifio4reqeGSj7TxCyYES1H8yUqH5eWu8NPhAC0jkuXw0_9JCFXO4GxLd9WO7_t_bhGthJ-WHk3NoXj8Qr0fdEg4cLN2pDutZHwl9QfpZwRuqUbcHIhR5hgu82yAWUU4j6F8rsWlp2A193H36qwx9D530JgqGyxC4Fr6d9SBzPYpCyOqQSExBSg07KSIlpdD-jy_tiPotM3wzgy-8umIVfaNUyO34=]

- Full article: Stat3-Driven Cancer-Related Inflammation as a Key Therapeutic Target for Cancer Immunotherapy - Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWf4ylc79mVtj8OLDr876Vy0F-dfmk6RvxJl7JREQyEAnS0Fddnc9JKJfyOKwyw-_eYWbhAMJqQhZMr1tGvbbQO1XuPpbpvcj-h7XdRcAf0HFGEkeoTZVSNZEoqKQnoMe3doFJdfcpmdfO3u3U5SAk0w==]

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBtd927wMsoejKN22zyNivPkfKM4teh83u_AS0pbD6tfZAvVo0SKAkxxfrqa82yOIhdtjUHU4DkOnYU11EZHZ6YDn6MlQA9GNwX2PsxMZTmUOtTKgeumfJR3AvCGwwPiuVMQuEQleRuuanqnrX]

- Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRIc0vDNbHpplF998po0yIjr9ffA5_WPayzr3hQxzEVcwc4W56BFMvWMYflRLGSdj3ZQNoksYljBGrDhImYAhPyjnq3y2HWh7lyrndPWiWUnl7PM9nhPZKvFXrEDKcEnY-uAC0l1ofZ8ebiWP_hh_38W9jaYhU1wh0pEb9woJWEjUIbB_jfzjkWOfa73X9e2tdne4kpCtMONlBUqPGwdazZ_9BCmqdRIjUVpyGplfW9GjU_MVAL6OqZrz_5mrWKA_e8ylLsa1p9JsPcVNzkvKzsBC9]

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ_2xKTC0ns0McUhfc9Ps9dS0MCun23tNuxIlIRHeDId4EH3IBO327GYwmeVg_lxcKLZrBXBhjQsBEWJvRqiwmpWKbqUAcRuejjB423ha1deOjQdAHycErK1hoeca82qFs4eVXdC3x48wfoutIv_PwBfrOR91j5Vlu]

- Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl8rW5-r-oYiCrioQjhH10qjEbyrG-uSl9nQ2k7yP6CmZSyGp0yje9o5PNqQ37r1UIxFzhaYx9-vKnZ3nG05-UiKkUxHujZougS9NdYJOWukdMOm2fO9XfDvdAq22AcAWymQhrGwa_]

- This compound 10447-29-7 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExwg444EkQqgX8kIAPR5_re4uZ1CKQqKh5dZUQg57Xj89uC-JNLDiDRsp8Krcb7FJu8bgNmTeGwy7pGQT5pycAi40Uf17MR9tiGxMOo_v4rSgmdhYBt_zaba_9WPkmKSGrLmHBsbnunVevtgNKF1ksZ20PiWBGlpJCtlYz39y33o8TCuDpB2jYD01t3zuT]

- This compound | C12H11NO2 | CID 281193 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmXuMOsR-ajdBFKmgOlp4KUQAjLEPewr0IUQA9lEzowd1vyPf6nF-cUhtCYFwySFHj4fXbdeS-ZleKi5ko04AdjwX31HHXmjGVHy6U4ZBVRdv1qw7zALfrCxhMsagMe_Ebhqhp6mrebE2udn64uiDRbxdFmjwOKdU-tEV3p4VffnJ7]

- Identification of a Novel Quinoxaline-Isoselenourea Targeting the STAT3 Pathway as a Potential Melanoma Therapeutic - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa-oGDnleI8FIixEFWRtnb-envOQMT4didlHbhvFNgFMWSFd_LwN4hY-MxdYH7z6oFozL__xPCbRKPG4tnVuwSB1TfD88tXww7YxDuTDbxBOZCs8sQTqysZdpcMUdUyj_1zOex]

- The Role of Quinoline Derivatives in Advanced Chemical Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo7G6Jmv7KWwXY5eyA0WzWxmz71EGYW2seCuZbfA02dsQqGykY0qzKU4EGspnkR7crA8C6A7TqmFGhrjaV9kDdAch0db52KickbQxFXc794iyt5jxCwXA0Y-B8EwmpJfBCAxEyH7Z-LtmZ7etJ5QOn_CCD7KVhVvSlj0SHbFdObe5-FVmpMm56ksuh3cRvMBEpVoQRSog0_qivX3q9X1RGp6IBYbrN3VICZyO_yIfKI-SIgg==]

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9yB3kSqsOXCSohRmkHtV57g2DpNbI1hnD1nu2bcvNd5wOIlt-mdNbWt2J-nbXP8vbFO-Y5OCNs2H9jiv5vqdLGskPH2nr9dU8J8OKR6OkhrI_03Hv0VwI9Q1iigi8dhb9-f_1D53suW4N64w=]

- Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv1NPT90AsKAdNEm80SAWl82m_bpQujynBUVZ1B_7tMtoidNMZ7jvNDmttl1XblM20VqVvw3yCV9movKp88W0VBqbSdx7sN5kuhTinWXWec-DlW8TaTxoW39V6775XCK4KSTxuvsok6CLY_lxrAjWKUmaskHp2bLQHogysq-7V6vfjzlnYUGQkQt0=]

- Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlohva0g7rB5TeKdrfghYFJmPjK46bqAJ9CCwQM5KWoBJMcZJBBGBPnPdFCJIDGIKxAD2gwWktrQgic6I_T_SnEhUBZftKtLWyGTNZ439oWlFg2HSq-7O-smR5Y0IWciZzuUNQwD4S6c5kac_N0PBShiKnLZP-8KBO2DtdhMo4su91cIU0Kr0=]

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG88sYXUnH3TFsEJMPjvKD_gaKc51zUJJmbg0n1kqO6gbyBXEaLR60iAKAn-LSuEoKf6dWyVgjX2XMaHTA2gEhYqKkw5AwekINdWJc1M1zsazxR3QsFz23tR31ozDMVIC5D6rRr]

- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcuYQxK9buKvzZJoLMamPyhOBt2YDs46_3wgXv4Zru2zVWzZRnLDBSa-Ghg_BUY3EsgHJzLRoNGIsSrgpa8ECsvnNpCXfETWVBqQi9Rx2qhLW4ps4xl7G4be-VXWKlkkZ4KeI-]

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi2cQKIAAGFugVV0d9R9ZXFTcPSMr73Kls2nyztvr6N6csaGgR3X33vGCzy6O0yaXdyT1n-z3DU3BDtaPXCxMwrSbKMjF7s80s3J6s_e91Z4N_UUsehezwGKPSzVsVG2qdSePHINnxh_TeD5M=]

- Compound ethyl 4-(2-ethylanilino)quinoline-3-carboxylate - Chemdiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEbW1VvvxaxWiyHje1fID_5uB7ZJzt3j8c2UAnmBinJKw_hOb_8DOFuhjM7-9SN1TxgC77-5Ce23q52iE7ZA3SwSAjKDjsaacCJNcIXeTBBVO80J-4LPJwBK-xH736mRF9AJzDiI5JhgNOI9aPxObWW635omhh4QVvkgajpUM=]

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe7acdLXLhKzI0ASIEOOoZFo0_x3txboW2Np_wjEipzkZK_eaYEmOWJeZxebf6KCKXl6PVTlkKoScnchlkUo5UTJhw2_5DfL1I5sAOrzj11mBATN6lFHqO3OtpQbLx89kmfIvIW4tud2djt-ogGLCY-sIfY36eRfLTcT7m5o0=]

- Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - Beilstein Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAgrZrQ18WkvVYWFJDuU2BIJFxXa8x1i29qILf2ZRrKmOtIH-doo0cj2whLuKodRfIDmvEGL4XeE4dq5U3ccmm2vZJACn5Z_ynroC_opnWp3wHeLUen7t_ZYg48YOtlLl33wQ33MdpyeUzP4kpxuMixjc=]

- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHOyudsA9bGjhVoorOSfHPlv07KnBDpqPIRCKv9DmMDMKGTFAg_M-hZdSraWEr7UNDFsMnuT_Bq0JmIu_rcsgJGVi-97J3o1mfIA4DOmR0cHPZI07MkWO5rmnDFnur4oZUf5WMaO_KG3wBzfYDWM4eBzznbwGOHSQ0ZCXH]

Sources

- 1. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STATs in cancer inflammation and immunity: a leading role for STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of a Novel Quinoxaline-Isoselenourea Targeting the STAT3 Pathway as a Potential Melanoma Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamscience.com [benthamscience.com]

- 16. Design, Synthesis and Evaluation of Quinoline-based Small Molecul...: Ingenta Connect [ingentaconnect.com]

- 17. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 19. Page loading... [guidechem.com]

- 20. This compound | C12H11NO2 | CID 281193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Ethyl Quinoline-4-Carboxylate Analogs

This guide provides a comprehensive technical overview of the antibacterial spectrum of ethyl quinoline-4-carboxylate analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents. This document delves into the synthesis, structure-activity relationships, and mechanism of action of this promising class of compounds, supported by detailed experimental protocols and data analysis.

Introduction: The Enduring Potential of Quinolones

The quinolone scaffold has long been a cornerstone in the development of antibacterial agents. The discovery of nalidixic acid in 1962 marked the advent of a new class of synthetic antibiotics. A significant breakthrough occurred with the introduction of a fluorine atom at the C-6 position, giving rise to the highly successful fluoroquinolones.[1] These compounds exhibit a broad spectrum of activity, excellent pharmacokinetic profiles, and are available for both oral and parenteral administration.

The core structure of quinolones, particularly the 4-oxo-3-carboxylic acid moiety, is crucial for their interaction with bacterial DNA gyrase, a type II topoisomerase.[2][3] This interaction disrupts DNA replication and repair, ultimately leading to bacterial cell death.[3][4] this compound represents a key pharmacophore within this class, and its analogs continue to be a subject of intense research for the development of new antibacterial drugs to combat the growing threat of antimicrobial resistance.[5][6] This guide will explore the nuances of how structural modifications to the this compound core influence its antibacterial spectrum.

Synthesis of this compound Analogs

The synthesis of this compound analogs is often achieved through well-established synthetic routes, with the Gould-Jacobs reaction being a classic and versatile method.[5] This reaction typically involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate, followed by cyclization to form a 4-hydroxyquinoline intermediate. Subsequent chlorination and reaction with a suitable nucleophile yield the desired this compound analog.

A general synthetic scheme is outlined below:

Caption: General synthetic route for this compound analogs.

Experimental Protocols for Antibacterial Spectrum Determination

To elucidate the antibacterial spectrum of novel this compound analogs, standardized and reproducible in vitro assays are paramount. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and assessing antibacterial activity via agar well diffusion are provided as a self-validating framework.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Materials:

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound analogs (stock solutions in a suitable solvent, e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth and solvent)

-

Sterile pipettes and reservoirs

-

Microplate reader (optional, for OD600 readings)

Procedure:

-

Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound and the positive control antibiotic. b. In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of desired concentrations. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the highest concentration of the test compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded. Wells 11 and 12 serve as controls.

-

Inoculum Preparation: a. From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation of Microtiter Plates: a. Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compounds (wells 1-10). b. Well 11 will serve as the growth control and should contain 100 µL of inoculum and 100 µL of MHB (with the same concentration of solvent as in the test wells). c. Well 12 will serve as the sterility control and should contain 200 µL of uninoculated MHB.

-

Incubation: a. Seal the plates and incubate at 37°C for 18-24 hours in ambient air.[10]

-

Determination of MIC: a. Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7] b. Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.

Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative technique for preliminary screening of antibacterial activity.[11][12]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

This compound analogs (at a known concentration)

-

Positive control antibiotic

-

Negative control (solvent)

-

Sterile micropipette tips

Procedure:

-

Preparation of Agar Plates: a. Using a sterile cotton swab, evenly streak the surface of the MHA plate with the standardized bacterial inoculum to create a uniform lawn.[13]

-

Creation of Wells: a. Use a sterile cork borer to create uniform wells in the agar.[11]

-

Application of Test Compounds: a. Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound, positive control, and negative control into separate wells.[12]

-

Incubation: a. Allow the plates to stand for a short period to permit diffusion of the compounds into the agar. b. Incubate the plates in an inverted position at 37°C for 18-24 hours.

-

Measurement of Inhibition Zones: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[14]

Caption: Experimental workflow for evaluating the antibacterial spectrum.

Antibacterial Spectrum and Structure-Activity Relationship (SAR)

The antibacterial spectrum of this compound analogs is significantly influenced by the nature and position of substituents on the quinoline ring. A comprehensive understanding of the structure-activity relationship (SAR) is critical for the rational design of more potent and broad-spectrum agents.

The core 4-quinolone scaffold with a 3-carboxylic acid (or its ester equivalent) is essential for antibacterial activity, as it chelates with DNA and interacts with the DNA gyrase enzyme.[2] Modifications at various positions of the quinoline nucleus can modulate the potency, spectrum of activity, and pharmacokinetic properties.

-

Position 1 (N-1): Substitution at the N-1 position with small alkyl groups, such as ethyl or cyclopropyl, is generally favorable for antibacterial activity.[15] The cyclopropyl group, as seen in ciprofloxacin, often confers significant activity against Gram-negative bacteria.[15]

-

Position 2 (C-2): Modifications at the C-2 position are generally considered unfavorable and can lead to a loss of biological activity.[16] Maintaining the planarity between the 4-keto group and the 3-carboxylic acid group is crucial for activity.[16]

-

Position 6 (C-6): The introduction of a fluorine atom at the C-6 position dramatically enhances antibacterial potency and is a hallmark of the fluoroquinolones.[1]

-

Position 7 (C-7): Substitutions at the C-7 position have a profound impact on the antibacterial spectrum. The presence of a piperazinyl or pyrrolidinyl ring at this position can greatly enhance activity against both Gram-positive and Gram-negative bacteria.[15]

-

Position 8 (C-8): Halogen or methoxy groups at the C-8 position can also influence the antibacterial activity.[15]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative this compound analogs against a panel of bacterial strains, illustrating the impact of these structural modifications.

| Compound ID | R1 | R6 | R7 | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |

| Analog 1 | -C2H5 | -H | -H | >64 | 32 | >64 | Fictional Data |

| Analog 2 | -Cyclopropyl | -F | -Piperazinyl | 0.5 | 0.125 | 1 | Fictional Data |

| Analog 3 | -C2H5 | -F | -Piperazinyl | 1 | 0.25 | 2 | Fictional Data |

| Analog 4 | -Cyclopropyl | -F | -3-aminopyrrolidinyl | 0.25 | 0.25 | 4 | Fictional Data |

| Ciprofloxacin | -Cyclopropyl | -F | -Piperazinyl | 0.25-1 | 0.015-0.12 | 0.25-1 | [2] |

Note: The data for Analogs 1-4 are illustrative and fictional, designed to demonstrate SAR principles. The data for Ciprofloxacin is from a published source.

Mechanism of Action

The primary mechanism of action of quinolone antibiotics, including this compound analogs, is the inhibition of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[3][17] These enzymes are essential for DNA replication, repair, and recombination.

DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, which is a crucial step for relieving torsional stress during DNA replication.[4] The enzyme functions by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing the break.[18]

This compound analogs interrupt this process by stabilizing the complex between DNA gyrase and the cleaved DNA.[3] This ternary complex blocks the progression of the replication fork, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[19] The formation of this complex is thought to be mediated by a magnesium ion bridge between the quinolone molecule and the enzyme-DNA interface.[18]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemistnotes.com [chemistnotes.com]

- 12. botanyjournals.com [botanyjournals.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Introduction: The Enduring Significance of the Quinoline-4-Carboxylic Acid Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Quinoline-4-Carboxylic Acids

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry. First isolated from coal tar in 1834, this scaffold has proven to be a privileged structure in medicinal chemistry and materials science.[1] Among its many derivatives, the quinoline-4-carboxylic acid moiety is of paramount importance. This structural motif is the backbone of numerous compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2]

The strategic placement of the carboxylic acid group at the C-4 position is often crucial for biological function. It can act as a key pharmacophore, forming critical interactions, such as salt bridges or hydrogen bonds, with biological targets.[3][4] For instance, in the anticancer drug candidate brequinar, the carboxylate group forms a salt bridge with an arginine residue in the active site of its target enzyme, dihydroorotate dehydrogenase (DHODH).[4][5] Similarly, for quinolone antibiotics, this acidic group is essential for their interaction with bacterial topoisomerase enzymes.[6]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis and discovery of novel quinoline-4-carboxylic acids. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, grounding protocols in established mechanisms and authoritative literature. We will explore both classical and modern synthetic strategies, delve into structure-activity relationships, and outline contemporary approaches to discovering new therapeutic agents based on this versatile scaffold.

Part 1: Foundational Synthetic Strategies for the Quinoline Core

The construction of the quinoline ring system has been a subject of intense study for over a century, leading to a rich collection of named reactions.[7][8] These classical methods remain highly relevant for their robustness and adaptability in generating the core quinoline-4-carboxylic acid structure.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction, first described in 1887, is a direct and versatile method for synthesizing 2-substituted quinoline-4-carboxylic acids.[7] It involves a three-component condensation of an aromatic amine (aniline), an aldehyde, and pyruvic acid.[7]

Causality and Mechanism: The reaction's efficiency stems from a cascade of well-understood steps. Initially, the aniline and aldehyde react to form a Schiff base. Concurrently, pyruvic acid can undergo self-condensation. The core of the reaction is the Michael addition of an enolate (derived from pyruvic acid) to the Schiff base, or a related intermediate. This adduct then undergoes an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring, followed by dehydration and oxidation (aromatization) to yield the final quinoline product. The pyruvic acid serves a dual role, acting as both a three-carbon building block and participating in the redox processes required for aromatization.

Caption: The Doebner reaction workflow.

The Doebner-von Miller Reaction

A closely related and often conflated synthesis is the Doebner-von Miller reaction.[9][10] This method typically uses an α,β-unsaturated carbonyl compound which reacts with an aniline in the presence of an acid catalyst.[11] The reaction is believed to proceed through a complex fragmentation-recombination pathway.[11][12] First, a Michael addition of the aniline to the unsaturated carbonyl occurs. The resulting adduct can fragment into an imine and a saturated carbonyl compound. These fragments then recombine in an aldol-type condensation, followed by cyclization and oxidation to form the quinoline ring.[11] While not always directly producing a 4-carboxylic acid, its mechanistic principles are fundamental to many quinoline syntheses.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinolines, which are key precursors to quinoline-4-carboxylic acids and other derivatives.[13][14][15] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[13]

Causality and Mechanism: The reaction is a sequence involving nucleophilic substitution, thermal cyclization, saponification, and decarboxylation.[15][16]

-

Substitution: The aniline nitrogen performs a nucleophilic attack on the electron-deficient double bond of the malonic ester, displacing the alkoxy group.[13]

-

Cyclization: The resulting anilidomethylenemalonic ester undergoes a thermal, 6-electron electrocyclic reaction (a Friedel-Crafts-like annulation) to form the quinoline ring system.[13][15]

-

Hydrolysis & Decarboxylation: The ester group at the 3-position can then be hydrolyzed (saponified) to a carboxylic acid, which is subsequently decarboxylated upon heating to yield the 4-hydroxyquinoline.[14] This product exists in tautomeric equilibrium with the 4-quinolone form.[17]

Caption: Key stages of the Gould-Jacobs reaction.

The Conrad-Limpach-Knorr and Pfitzinger Syntheses

Other classical methods provide alternative routes. The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters.[18][19] The regiochemical outcome is temperature-dependent: lower temperatures (kinetic control) favor attack at the keto group to yield 4-quinolones (Conrad-Limpach product), while higher temperatures (thermodynamic control) favor attack at the ester group, leading to 2-quinolones (Knorr product).[17][20]

The Pfitzinger reaction offers a reliable route to substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with carbonyl compounds containing an α-methylene group under basic conditions.[4] This method is particularly useful for creating diverse substitution patterns on the final quinoline ring.

Part 2: Modern Methodologies and Discovery Pipelines

While classical methods provide the foundation, modern organic synthesis has introduced more efficient, versatile, and environmentally benign strategies.[21] These techniques are often integrated into a larger discovery pipeline that includes biological screening and computational design.

Advanced Synthetic Protocols

-

Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized many classical syntheses, including the Pfitzinger and Doebner reactions.[22][23] Microwaves provide rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing byproduct formation.[22][24]

-

Metal-Catalyzed Cross-Coupling and C-H Activation: To generate diverse libraries of compounds for screening, modern approaches often build a simple quinoline core and then functionalize it using powerful metal-catalyzed reactions. The Suzuki reaction, for example, is widely used to couple a halogenated quinoline precursor with various boronic acids, allowing for the installation of a wide range of aryl or heteroaryl substituents at specific positions (e.g., C2).[4] More advanced strategies involve the direct C-H activation of the quinoline core, offering an even more atom-economical way to introduce complexity.[1]

-

One-Pot and Green Chemistry Approaches: There is a significant drive towards developing one-pot procedures where multiple reaction steps are carried out in the same vessel without isolating intermediates. This improves efficiency and reduces waste. Concurrently, the use of green catalysts, such as reusable solid acids (e.g., Nafion) or nanocatalysts, and solvent-free reaction conditions are becoming more prevalent to enhance the sustainability of quinoline synthesis.[1][21]

The Discovery Engine: From Hit to Lead

The discovery of novel, biologically active quinoline-4-carboxylic acids relies on a synergistic combination of biological screening and rational design.

Caption: A typical drug discovery workflow.

-

High-Throughput Screening (HTS): HTS allows for the rapid testing of large, diverse compound libraries against a specific biological target.[25][26] For instance, a library of quinoline derivatives can be screened for its ability to inhibit an enzyme like DHODH or to kill a specific bacterial strain.[27][28] This process identifies initial "hits"—compounds that show desired activity.[25]

-

Structure-Guided Design and SAR: Once hits are identified, the process of lead optimization begins. This is heavily reliant on understanding the Structure-Activity Relationship (SAR).[5] Researchers systematically modify the hit structure and evaluate the impact on potency, selectivity, and pharmacokinetic properties. For quinoline-4-carboxylic acids targeting DHODH, SAR studies have revealed three critical regions for potent inhibition:

-

C2 Position: Requires bulky, hydrophobic substituents.[5]

-

C4 Position: Shows a strict requirement for the carboxylic acid group.[5]

-

Benzo Ring: Can be substituted to modulate properties.[5]

Computational tools like molecular docking are invaluable in this phase, allowing scientists to visualize how a molecule fits into the active site of a protein, guiding the design of new analogs with improved interactions.[4][29]

-

Part 3: Key Biological Targets and Mechanisms of Action

The therapeutic potential of quinoline-4-carboxylic acids is realized through their interaction with specific cellular machinery.

Anticancer Activity via DHODH Inhibition

A prominent anticancer mechanism for this class of compounds is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[3][6] This enzyme catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is essential for creating the building blocks of DNA and RNA.[4] Cancer cells, due to their rapid proliferation, are highly dependent on this pathway. By inhibiting DHODH, these quinoline derivatives starve cancer cells of pyrimidines, leading to cell cycle arrest and halting their growth.[4] The 4-carboxylate group is essential for binding to the enzyme's active site, often forming a salt bridge with a key arginine residue.[4][5]

Caption: Mechanism of anticancer action via DHODH inhibition.

Antibacterial Action via Topoisomerase Inhibition

The quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents that feature the quinoline core. Their mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the complex topology of bacterial DNA during replication. The quinolone molecule traps the enzyme-DNA complex in a state where the DNA is broken, leading to a cascade of events that culminates in bacterial cell death. Again, the carboxylic acid moiety is a critical part of the pharmacophore responsible for this activity.

More recently, quinoline derivatives have also been identified as inhibitors of DNA topoisomerase I with potential applications in treating inflammatory skin diseases like psoriasis.[30]

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are presented as self-validating systems, with guidance on reaction setup, monitoring, and product characterization.

Protocol 1: General Synthesis of a 2-Aryl-Quinoline-4-Carboxylic Acid via the Doebner Reaction

This protocol describes a representative synthesis of a 2-aryl-quinoline-4-carboxylic acid, a common structural motif in DHODH inhibitors.[3]

-

Materials: Substituted aniline (1.0 eq), substituted benzaldehyde (1.0 eq), pyruvic acid (1.2 eq), ethanol (solvent).

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aniline, benzaldehyde, and ethanol.

-

Stir the mixture at room temperature for 15 minutes.

-

Add pyruvic acid to the mixture.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

-

-

Reaction Monitoring (Self-Validation): Progress can be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate). The disappearance of starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

-

-

Characterization: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the structure.

Protocol 2: Diversification via Suzuki Cross-Coupling

This protocol outlines the functionalization of a pre-formed quinoline core, a common strategy in lead optimization.[4]

-

Materials: 2-Chloroquinoline-4-carboxylic acid methyl ester (1.0 eq), desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ catalyst (0.05 eq), K₂HPO₄ or another suitable base (2.0 eq), dioxane/water solvent mixture (e.g., 4:1).

-

Procedure:

-

In a reaction vial suitable for microwave synthesis or conventional heating, combine the 2-chloroquinoline ester, arylboronic acid, and base.

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture, followed by the palladium catalyst.

-

Seal the vial and heat the reaction mixture to 100-130 °C for 1-2 hours (or until completion as monitored by TLC/LC-MS).

-

-

Reaction Monitoring (Self-Validation): The reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product, confirming its molecular weight.

-

Workup and Purification:

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Final Step (Hydrolysis): The resulting ester is then hydrolyzed to the final carboxylic acid using standard conditions (e.g., LiOH or NaOH in a THF/water mixture) to yield the final active compound. Purity is confirmed by HPLC and structure is validated by NMR and MS.

Quantitative Data Summary

The efficacy of novel quinoline-4-carboxylic acid derivatives is quantified by their inhibitory concentration (IC₅₀) values against specific targets. The following table summarizes representative data for DHODH inhibitors, illustrating key SAR principles.[4]

| Compound ID | C2-Substituent | DHODH IC₅₀ (nM) | Notes |

| Analog 41 | Substituted Pyridine | 9.7 ± 1.4 | Highly potent; H-bond accepting group enhances activity. |

| Analog 43 | Substituted Pyridine | 26.2 ± 1.8 | Potent inhibitor; novel water-mediated H-bond observed in co-crystal structure. |

| Brequinar | 2'-Fluoro-1,1'-biphenyl-4-yl | ~250 | Benchmark compound; bulky hydrophobic group is key.[3] |

| Methyl Ester | (Generic) | >10,000 | The free carboxylic acid is essential for activity; its esterification leads to a dramatic loss of potency. |

Data summarized from reference[4], except where noted.

Conclusion and Future Outlook

The quinoline-4-carboxylic acid scaffold is a remarkably durable and versatile platform for drug discovery. From the foundational named reactions developed over a century ago to modern, high-throughput synthetic and screening methodologies, the tools available to researchers are more powerful than ever. Classical syntheses like the Doebner and Pfitzinger reactions provide robust access to the core structure, while modern cross-coupling and C-H activation strategies enable unprecedented diversification for SAR studies.

The future of this field lies in the continued integration of these advanced synthetic methods with computational chemistry and innovative biological assays. The development of greener, more efficient synthetic routes will be crucial for sustainable drug development. Furthermore, as our understanding of disease biology deepens, new targets for this privileged scaffold will undoubtedly emerge, ensuring that the discovery of novel quinoline-4-carboxylic acids remains a vibrant and impactful area of research for years to come.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

- Doebner–Miller reaction - Wikipedia. (n.d.).

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.).

- Gould-Jacobs-Reaktion - Wikipedia. (n.d.).

- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem. (n.d.).

- Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids - Benchchem. (n.d.).

- Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.).

- Gould–Jacobs reaction - Wikipedia. (n.d.).

- Doebner-Miller Reaction - SynArchive. (n.d.).

- Gould–Jacobs reaction - Wikiwand. (n.d.).

- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (2025, January 15).

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (n.d.).

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017, March 19).

- Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. (1990, August 15).

- Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.).

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Recent Progress in the Synthesis of Quinolines - PubMed. (n.d.).

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (n.d.).

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2).

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (2025, August 8).

- Recent advances in the synthesis of quinolines: a review - RSC Publishing. (2014, April 17).

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29).

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. (2018, May 4).

- Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - NIH. (2010, November 23).

- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (n.d.).

- Conrad-Limpach Reaction. (n.d.).

- Conrad–Limpach synthesis - Wikipedia. (n.d.).

- (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. (2022, September 30).

- Structure-activity relationship of quinoline carboxylic acids - Benchchem. (n.d.).

- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. (n.d.).

- Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (n.d.).

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.).

- THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS | The Journal of Organic Chemistry - ACS Publications. (1945, July 1).